molecular formula C16H18N4O5S B2717473 2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid CAS No. 888420-50-6

2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid

Cat. No. B2717473
CAS RN: 888420-50-6
M. Wt: 378.4
InChI Key: UABSHGGOZMAVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid is a useful research compound. Its molecular formula is C16H18N4O5S and its molecular weight is 378.4. The purity is usually 95%.
BenchChem offers high-quality 2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, understanding the methodologies and findings from research on related compounds can shed light on potential approaches for studying the applications of any specific chemical compound, including "2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid".

Scientific Research Methodologies:

  • Biomonitoring Techniques : Studies on parabens demonstrate biomonitoring techniques, including measuring metabolites in urine and blood to assess exposure levels. Such methodologies could be adapted for researching the metabolism and biological effects of specific chemical compounds (Shin et al., 2019).
  • Pharmacokinetic Modeling : Pharmacokinetic profiles help understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of compounds. Modeling these processes can provide insights into the behavior of complex molecules in biological systems (Shin et al., 2019).

properties

IUPAC Name

2-[[4-amino-5-[(4-ethoxybenzoyl)amino]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-3-25-10-6-4-9(5-7-10)13(21)18-11-12(17)19-16(20-14(11)22)26-8(2)15(23)24/h4-8H,3H2,1-2H3,(H,18,21)(H,23,24)(H3,17,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABSHGGOZMAVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Amino-5-(4-ethoxybenzamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)propanoic acid

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